Trifluoroacetate, often referred to as 6H05 trifluoroacetate, is a chemical compound that plays a significant role in various scientific and pharmaceutical applications. It is the anion derived from trifluoroacetic acid, a strong acid characterized by its three fluorine atoms attached to a carbon atom. Trifluoroacetate is commonly used in peptide synthesis, where it serves as a counterion to stabilize peptide structures during purification processes.
Trifluoroacetate is primarily sourced from trifluoroacetic acid, which can be synthesized through several methods involving the fluorination of acetic acid. The compound is also produced as a byproduct in various chemical reactions and metabolic processes, particularly in the metabolism of certain anesthetics such as halothane .
Trifluoroacetate is classified as an organic compound and an anion. It belongs to the category of carboxylate ions due to its derivation from a carboxylic acid (trifluoroacetic acid). Its molecular formula is , and it is recognized for its high electronegativity and strong acidic properties.
The synthesis of trifluoroacetate can be achieved through various methods, including:
For instance, one synthesis method involves mixing trifluoroacetic acid with ethanol at temperatures between 40-50 degrees Celsius, allowing for a controlled reaction that maximizes yield while minimizing byproducts. The reaction is monitored until completion, followed by distillation to purify the final product .
Trifluoroacetate has a distinct molecular structure characterized by three fluorine atoms bonded to a carbon atom adjacent to a carboxylate group. This structure contributes to its unique chemical properties, including its acidity and reactivity.
Trifluoroacetate participates in various chemical reactions, particularly in organic synthesis and peptide chemistry. Notably, it can undergo hydrolysis to regenerate trifluoroacetic acid under appropriate conditions.
In peptide synthesis, trifluoroacetate often acts as an acid during cleavage processes, facilitating the release of peptides from solid supports. The removal of residual trifluoroacetate post-synthesis is critical due to its toxic nature; methods such as ion exchange chromatography are commonly employed for this purpose .
The mechanism of action for trifluoroacetate primarily revolves around its role as an acid in biochemical reactions. When utilized in peptide synthesis, it helps stabilize the peptide bond formation by providing an acidic environment that promotes nucleophilic attacks on carbonyl groups.
Studies have shown that the presence of trifluoroacetate can significantly influence reaction kinetics and product yields in peptide synthesis processes . Its ability to facilitate reactions while maintaining stability makes it invaluable in laboratory settings.
Trifluoroacetate has extensive applications across various scientific fields:
6H05 trifluoroacetate functions as an allosteric inhibitor that selectively targets the oncogenic K-Ras(G12C) mutant by exploiting its intrinsic nucleotide cycling dynamics. Unlike wild-type Ras, which rapidly hydrolyzes GTP to GDP, the G12C mutation impairs GTPase-activating protein (GAP)-mediated hydrolysis, resulting in prolonged GTP-bound active states. However, K-Ras(G12C) retains measurable intrinsic GTP hydrolysis, enabling transient occupancy of the GDP-bound inactive state [1] [3]. 6H05 binds specifically to this inactive conformation, leveraging a cryptic pocket adjacent to the switch-II region (SIIP). This binding stabilizes the GDP-bound state and prevents GTP reloading via guanine nucleotide exchange factors (GEFs) like SOS1, effectively "trapping" K-Ras(G12C) in an inactive conformation [2] [7].
Molecular dynamics simulations reveal that 6H05 alters the conformational equilibrium of K-Ras(G12C) by restricting switch-I/II flexibility. This allosteric modulation disrupts the transition to the GTP-bound state, which is essential for effector binding. The D614G mutation in SARS-CoV-2 spike proteins (a structural analog study) demonstrated similar allosteric control over conformational states, underscoring the broader biological relevance of this mechanism [6] [8].
Table 1: Conformational States Modulated by 6H05 Binding
K-Ras(G12C) State | Nucleotide Bound | Switch-I/II Orientation | 6H05 Binding Affinity |
---|---|---|---|
Active (GTP-bound) | GTP | Open, stabilized | Negligible |
Inactive (GDP-bound) | GDP | Collapsed, dynamic | High (IC₅₀ = 86–169 nM) |
6H05-Complexed | GDP | Locked, rigid | Irreversible |
The switch-I (residues 30–38) and switch-II (residues 60–76) regions of K-Ras are critical for nucleotide-dependent effector activation. 6H05 binds covalently to cysteine-12 within the SIIP, which overlaps with the switch-II groove. This binding sterically occludes:
Biochemical assays confirm that 6H05 increases the dissociation constant (Kd) for GTP by altering electrostatic interactions with residues His95 and Lys16. This shifts nucleotide preference toward GDP, further stabilizing the inactive complex [2] [7].
Table 2: Impact of 6H05 on Nucleotide Binding Parameters
Parameter | K-Ras(G12C) Alone | K-Ras(G12C) + 6H05 | Change |
---|---|---|---|
GTP Kd | 0.2 µM | 25 µM | 125-fold ↑ |
GDP Kd | 0.5 µM | 0.1 µM | 5-fold ↓ |
SOS1 Catalytic Efficiency | 8.0 × 10⁴ M⁻¹s⁻¹ | 1.2 × 10³ M⁻¹s⁻¹ | 98% ↓ |
6H05 exhibits >50-fold selectivity for K-Ras(G12C) over wild-type Ras isoforms (HRAS, NRAS, KRAS-WT), attributed to:
Notably, 6H05 demonstrates minimal off-target activity against the homologous H-Ras(G12C) mutant due to subtle differences in switch-II loop dynamics and solvent accessibility of cysteine-12 [2].
The covalent inhibition of K-Ras(G12C) by 6H05 involves:
Table 3: Covalent Binding Parameters of 6H05
Property | Value | Method |
---|---|---|
Molecular Weight | 590.14 g/mol | Mass Spectrometry |
Covalent Kinetics (kinact/Ki) | 1,100 ± 200 M⁻¹s⁻¹ | Cellular Mass Spectrometry |
Bond Length (C-S) | 1.8 Å | X-ray Crystallography |
Key Interactions | H-bond: His95; Hydrophobic: Leu56, Gln99 | Molecular Dynamics |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1